molecular formula C10H9NO4 B1421597 Methyl 5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate CAS No. 1221792-45-5

Methyl 5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate

Cat. No. B1421597
M. Wt: 207.18 g/mol
InChI Key: YCWLXSVGZQETTQ-UHFFFAOYSA-N
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Description

“Methyl 5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate” is a chemical compound with the CAS Number: 1221792-45-5 . It has a molecular weight of 207.19 . The IUPAC name for this compound is "methyl 5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C10H9NO4/c1-5-3-6 (9 (12)14-2)8-7 (4-5)11-10 (13)15-8/h3-4H,1-2H3, (H,11,13)" . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The melting point of this compound is between 234 - 236 degrees Celsius .

Scientific Research Applications

Synthesis of Novel Compounds

Methyl 5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate is used in the synthesis of various novel compounds. For instance, it aids in creating tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines, as demonstrated by Melo et al. (2004) (Melo et al., 2004). Similarly, its derivatives have been synthesized for antimicrobial activities, as explored by Balaswamy et al. (2012) (Balaswamy et al., 2012).

Antimicrobial Activity

The derivative compounds of Methyl 5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate have been studied for their antimicrobial properties. Vodela et al. (2013) synthesized novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles to screen them against various bacteria (Vodela et al., 2013).

Chemical Structure Analysis

The chemical structure and theoretical study of derivatives of this compound have been a topic of interest. Aydın et al. (2017) explored the crystal and electronic structure of related compounds, highlighting their structural features (Aydın et al., 2017).

Synthesis of Anti-Inflammatory Agents

Derivatives of Methyl 5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate have been evaluated for their anti-inflammatory activity. Chilumula et al. (2011) synthesized and tested various derivatives, finding some with significant anti-inflammatory effects (Chilumula et al., 2011).

Anticancer Activity

Research by Pilyo et al. (2020) focused on synthesizing 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates for anticancer screening, showcasing their potential in cancer therapy (Pilyo et al., 2020).

Novel Heterocyclic Compounds

The compound is utilized in creating heterocyclic compounds with potential applications in various fields. For example, Rangnekar and Tagdiwala (1986) used it in synthesizing derivatives for use as fluorescent whiteners (Rangnekar & Tagdiwala, 1986).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332 .

properties

IUPAC Name

methyl 5-methyl-2-oxo-3H-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-5-3-6(9(12)14-2)8-7(4-5)11-10(13)15-8/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWLXSVGZQETTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=O)O2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901192784
Record name Methyl 2,3-dihydro-5-methyl-2-oxo-7-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate

CAS RN

1221792-45-5
Record name Methyl 2,3-dihydro-5-methyl-2-oxo-7-benzoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dihydro-5-methyl-2-oxo-7-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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